molecular formula C10H11NO6S B2481926 4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid CAS No. 1242814-39-6

4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid

Cat. No. B2481926
CAS RN: 1242814-39-6
M. Wt: 273.26
InChI Key: QTAIOABGWKLJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid and related compounds involves multiple steps, including methylation, sulfonylation, and carboxylation reactions. Yin (2002) introduced a method for preparing 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride, which can be considered a related precursor. The process emphasizes cost reduction and environmental protection by using chloroacetic acid instead of dimethyl sulfate for methylation, achieving over 98% purity and a total yield of 51.8% (Yin, 2002).

Molecular Structure Analysis

Structural characterization is crucial for understanding the properties and reactivity of chemical compounds. Rublova et al. (2017) synthesized and characterized two sterically hindered isomeric forms of a related compound, demonstrating the impact of molecular structure on chemical behavior through X-ray diffraction analysis (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical properties of sulfonamide compounds are significantly influenced by their functional groups. Michman and Weiss (1990) described the selective electrooxidation of a sulfamyl compound to a carboxylic acid, showcasing the reactivity of sulfonamide groups under electrochemical conditions (Michman & Weiss, 1990).

Scientific Research Applications

Chemical Synthesis and Optimization

4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid and its derivatives are integral in the synthesis and optimization of various chemical compounds. For instance, heteroaryl sulfonamides have been developed as EP1 receptor selective antagonists, where the sulfonyl moiety of these compounds has been modified to enhance antagonist activity, showcasing their potential in the design of receptor-specific drugs (Naganawa et al., 2006). Additionally, a practical method involving the synthesis of florfenicol starting from 4-(methylsulfonyl) benzoic acid has been developed, highlighting the chemical's role in synthesizing veterinary antibiotics (Wang et al., 2016).

Nanotechnology and Catalysis

This compound plays a role in nanotechnology and catalysis. 4-(substituted phenylsulfonamido)benzoic acids were synthesized using a fly-ash:H3PO3 nano catalyst, indicating its utility in nanocatalysis and the production of compounds with antimicrobial activities (Dineshkumar & Thirunarayanan, 2019).

Pharmaceutical Development and Bioactive Compounds

The compound and its derivatives are key in pharmaceutical development. Benzamide-4-sulfonamides have been identified as effective inhibitors of several human carbonic anhydrase isoforms, demonstrating their potential as therapeutic agents (Abdoli et al., 2018).

Material Science and Supramolecular Chemistry

In material science and supramolecular chemistry, sulfonyl-bridged oligo(benzoic acid)s, prepared from derivatives of the compound, have been studied for their X-ray structures and properties as metal extractants, showing the compound's application in designing materials for metal extraction (Morohashi et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

4-[carboxymethyl(methylsulfonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S/c1-18(16,17)11(6-9(12)13)8-4-2-7(3-5-8)10(14)15/h2-5H,6H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAIOABGWKLJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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